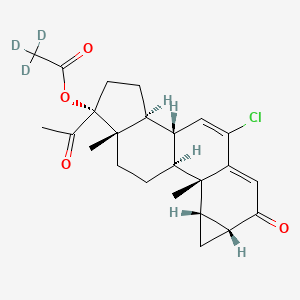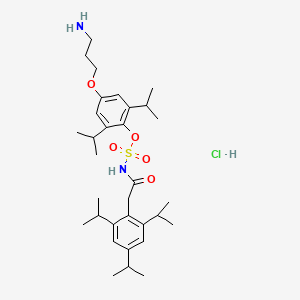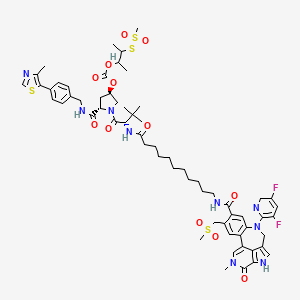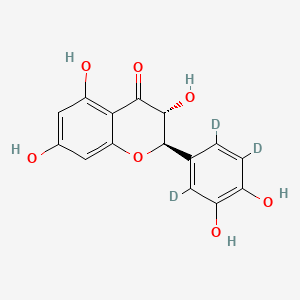
Plumbagin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbagin-d3 is a deuterated form of plumbagin, a naturally occurring naphthoquinone derivative. Plumbagin is primarily isolated from the roots of the plant Plumbago zeylanica. It has been extensively studied for its potential therapeutic benefits, including anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of plumbagin-d3 involves the incorporation of deuterium atoms into the plumbagin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of plumbagin using deuterated hydrogen gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as extraction of plumbagin from natural sources, followed by chemical modification to introduce deuterium atoms. Advanced techniques like High Performance Liquid Chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Plumbagin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones
Applications De Recherche Scientifique
Plumbagin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties
Mécanisme D'action
Plumbagin-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of Cancer Signaling Proteins: this compound inhibits proteins such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3, which are key players in cancer progression
Induction of Reactive Oxygen Species (ROS): this compound induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Suppression of Cellular Glutathione: By reducing cellular glutathione levels, this compound enhances the susceptibility of cancer cells to oxidative damage.
Comparaison Avec Des Composés Similaires
- Juglone
- Lawsone
- Menadione
Plumbagin-d3 stands out due to its unique deuterium incorporation, which can enhance its stability and efficacy in various applications.
Propriétés
Formule moléculaire |
C11H8O3 |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
5-hydroxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3/i1D3 |
Clé InChI |
VCMMXZQDRFWYSE-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2O |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)



![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)



![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)




